molecular formula C10H8N2O4S B14286631 5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one CAS No. 141391-18-6

5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one

Cat. No.: B14286631
CAS No.: 141391-18-6
M. Wt: 252.25 g/mol
InChI Key: BQHPNSMDTKMZOR-UHFFFAOYSA-N
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Description

5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one typically involves the nitration of 3-propanoyl-1,3-benzothiazol-2(3H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products

    Amino derivatives: Formed from the reduction of the nitro group.

    Halogenated derivatives: Formed from electrophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various benzothiazole derivatives with potential biological activities.

Biology

    Antimicrobial Agents: Some benzothiazole derivatives exhibit antimicrobial properties, making them useful in developing new antibiotics.

Medicine

    Drug Development: Benzothiazole derivatives are explored for their potential as anticancer, antiviral, and anti-inflammatory agents.

Industry

    Materials Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Nitrobenzothiazole: Similar structure but lacks the propanoyl group.

    3-Aminobenzothiazole: Contains an amino group instead of a nitro group.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a nitro group.

Uniqueness

5-Nitro-3-propanoyl-1,3-benzothiazol-2(3H)-one is unique due to the presence of both a nitro group and a propanoyl group, which can influence its reactivity and biological activity.

Properties

CAS No.

141391-18-6

Molecular Formula

C10H8N2O4S

Molecular Weight

252.25 g/mol

IUPAC Name

5-nitro-3-propanoyl-1,3-benzothiazol-2-one

InChI

InChI=1S/C10H8N2O4S/c1-2-9(13)11-7-5-6(12(15)16)3-4-8(7)17-10(11)14/h3-5H,2H2,1H3

InChI Key

BQHPNSMDTKMZOR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])SC1=O

Origin of Product

United States

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